molecular formula C20H15ClF4N4O3 B3014244 5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione CAS No. 338399-39-6

5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B3014244
CAS RN: 338399-39-6
M. Wt: 470.81
InChI Key: UZFPUNQMRFGIGW-UHFFFAOYSA-N
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Description

The compound "5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione" is a complex molecule that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known to have a wide range of biological activities and are often used in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine has been reported, where the starting pyrimidinethiones are prepared from diacetylketene N,S-acetal and then reacted with guanidine to afford the final products . Similarly, the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives from 5-acetyl-6-amino-4-methylsulfanylpyrimidines has been described, where the starting compounds are synthesized using diacetyl ketene N,S-acetal and then further reacted with hydrazines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to create a wide array of derivatives. The structure of these compounds is often elucidated using techniques such as UV, IR, NMR, and mass spectral analysis, as well as X-ray crystallography .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, the reaction of 2-acetoacetamidopyridines with phosgene leads to the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones . These reactions are typically characterized by their reaction conditions, such as the use of specific reagents, catalysts, and solvents, and can be influenced by factors like temperature and pH.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its potential use as a pharmaceutical agent. The properties are typically determined through experimental studies involving elemental analysis and various spectroscopic methods .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione and similar compounds have been studied for their synthesis processes and evaluated for antimicrobial activities. For instance, a study by Abdel-rahman, Bakhite, and Al-Taifi (2002) focused on synthesizing new pyridothienopyrimidines and pyridothienotriazines, including derivatives of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, and testing their in vitro antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antitumor Drug Development

Another significant area of research is the exploration of this compound in antitumor drug development. Huang, Lin, and Huang (2002) investigated sulfonamide derivatives containing similar pyrimidine structures for potential antitumor agents with low toxicity. They designed and synthesized several compounds, such as 1-(3-(4-Acetylaminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione, to evaluate their acute toxicity and antitumor activity in mice (Huang, Lin, & Huang, 2002).

Organic Synthesis and Process Development

In the field of organic synthesis and process development, this compound has also been of interest. Butters et al. (2001) explored its use in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. They examined the diastereocontrol in the reaction involving a pyrimidine derivative similar to the compound , highlighting its significance in pharmaceutical synthesis (Butters et al., 2001).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione should adhere to standard laboratory practices, including protective gear, proper ventilation, and waste disposal protocols. Specific toxicity data and hazards are available in safety data sheets .

properties

IUPAC Name

5-acetyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF4N4O3/c1-11(30)15-10-29(27(2)17-16(21)7-13(8-26-17)20(23,24)25)19(32)28(18(15)31)9-12-3-5-14(22)6-4-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFPUNQMRFGIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione

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